![molecular formula C13H16N2O2S2 B2466544 N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396555-45-5](/img/structure/B2466544.png)
N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
“N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. The compound also has a carboxamide group (-CONH2) and a methylthio group (-SCH3) attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazepane ring, possibly through a cyclization reaction. The carboxamide group could be introduced through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered thiazepane ring, the phenyl ring, and the functional groups attached to these rings. The presence of the sulfur and nitrogen atoms in the ring, as well as the oxygen in the carboxamide group, would likely result in a polar molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could participate in various reactions, such as hydrolysis or condensation . The sulfur atom in the methylthio group could also be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Rhodium-Catalysed Reactions
This compound has been used in experimental and theoretical studies of the rhodium (I)-catalysed C–H oxidative alkenylation/cyclization of N - (2- (methylthio)phenyl)benzamides with maleimides. The reaction gives isoindolone spirosuccinimides as products under aerobic, metal oxidant-free, and solvent-free conditions .
Synthesis of 2-Arylbenzothiazoles
The compound is involved in the synthetic strategies of 2-arylbenzothiazoles. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Conformation Studies
The conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides have been studied by the dipole moment method and quantum chemical calculations .
Green Chemistry
The combination of microwave irradiation and solvent-free conditions leads to enhanced reaction rates, higher yields of pure products, easier work-up and several advantages of the eco-friendly approach in the framework of green-chemistry .
Synthesis of Benzimidazole Derivatives
This compound is involved in a simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .
Pharmaceutical Applications
The compound is available for early discovery researchers as part of a collection of unique chemicals. It is used in the development of new drug candidates .
Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets, including anti-hiv and antibacterial activities .
Mode of Action
It’s worth noting that similar compounds have been synthesized by the nucleophilic substitution reaction . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been associated with various biological activities, including antimicrobial, antitubercular, and anti-hiv activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been associated with various pharmacokinetic properties . For instance, some compounds with sulfoximine moiety have shown enhanced ADME properties .
Result of Action
Related compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and other environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-18-11-5-3-2-4-9(11)15-13(17)10-8-19-7-6-12(16)14-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKRFHBQPDLYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
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